5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
The compound 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and the subsequent introduction of the thiazolanone ring. The synthetic route typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of the Thiazolanone Ring: The thiazolanone ring is introduced through the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and isopropoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases and cyclin-dependent kinases (CDK4), which play crucial roles in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrrolo[2,3-d]pyrimidin-3-yl Derivatives: These compounds are known for their antiviral and anticancer activities.
Thiazolanone Derivatives: These compounds are studied for their potential therapeutic applications, including anti-inflammatory and analgesic properties.
The uniqueness of This compound lies in its combination of functional groups and its ability to interact with multiple molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H28N4O3S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O3S2/c1-13(2)26-21(28)17(31-22(26)30)11-16-19(23-9-6-10-29-14(3)4)24-18-8-7-15(5)12-25(18)20(16)27/h7-8,11-14,23H,6,9-10H2,1-5H3/b17-11- |
InChI Key |
XWIIUAPSIKOSFZ-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCCOC(C)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCCOC(C)C)C=C1 |
Origin of Product |
United States |
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